molecular formula C17H16Cl2O B1360626 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE CAS No. 898755-26-5

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE

Cat. No.: B1360626
CAS No.: 898755-26-5
M. Wt: 307.2 g/mol
InChI Key: JJHHSWQLAHFQEC-UHFFFAOYSA-N
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Description

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with dimethyl groups, connected by a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Carboxylic acids or ketones

  • Reduction:

      Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

      Conditions: Anhydrous solvents

      Products: Alcohols

  • Substitution:

      Reagents: Halogens (e.g., Br2, Cl2), Nucleophiles (e.g., NH3, OH-)

      Conditions: Varies depending on the reagent

      Products: Substituted aromatic compounds

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, Chromium trioxide

    Reducing Agents: Sodium borohydride, Lithium aluminum hydride

    Substituting Agents: Halogens, Nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE has several scientific research applications:

  • Medicinal Chemistry:

      Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

      Biological Activity: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Materials Science:

      Polymer Synthesis: Used as a monomer or intermediate in the synthesis of specialty polymers.

      Organic Electronics: Potential application in the development of organic electronic materials.

  • Analytical Chemistry:

      Reference Standard: Used as a reference standard in analytical methods for the detection and quantification of related compounds.

Mechanism of Action

The mechanism of action of 3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE depends on its specific application. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

3',5'-DICHLORO-3-(2,6-DIMETHYLPHENYL)PROPIOPHENONE can be compared with other aromatic ketones, such as:

  • 1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one:

      Similarity: Both compounds have a similar propanone chain and dimethylphenyl group.

      Difference: The position and type of substituents on the aromatic ring differ.

  • 1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one:

      Similarity: Both compounds have a dichlorophenyl group.

      Difference: The presence of a phenyl group instead of a dimethylphenyl group.

  • 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one:

      Difference: The position and type of substituents on the second aromatic ring differ.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)16(11)6-7-17(20)13-8-14(18)10-15(19)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHHSWQLAHFQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644812
Record name 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-26-5
Record name 1-(3,5-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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